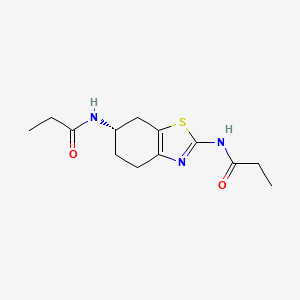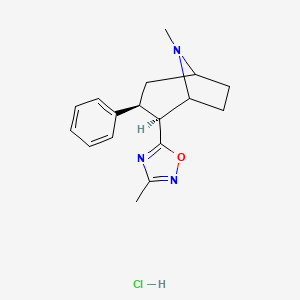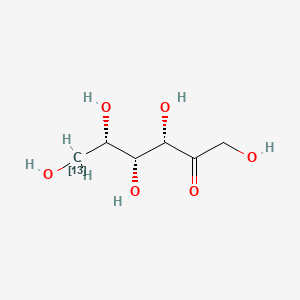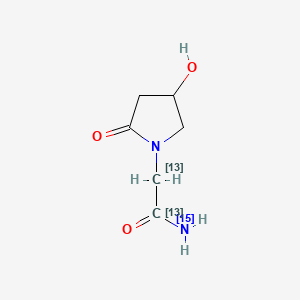
特罗伐软脂-d4甲磺酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trovafloxacin-d4 mesylate is an important and widely used research tool in the field of biochemistry and physiology. It is a synthetic derivative of the antibiotic trovafloxacin, which is used to treat bacterial infections. The d4 mesylate form of trovafloxacin has been used extensively in research to study the biochemical and physiological effects of the drug, as well as its mechanism of action.
科学研究应用
Treatment of Bacterial Keratitis
Trovafloxacin mesylate has been used in the treatment of experimental bacterial keratitis. The drug was found to be effective in treating keratitis caused by various strains of bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Pseudomonas aeruginosa . The study involved susceptibility tests to determine the minimum inhibitory concentration (MIC) of trovafloxacin compared with ciprofloxacin and ofloxacin .
Antibiotic for Gonorrhea and Chlamydia
Trovafloxacin is used as an antibiotic for the treatment of infections caused by Neisseria gonorrhoeae and Chlamydia trachomatis . It has been used to treat uncomplicated urethral gonorrhea in males and endocervical and rectal gonorrhea in females .
Inhibition of DNA Topoisomerase IV and DNA Gyrase
Trovafloxacin mesylate inhibits bacterial DNA topoisomerase IV and DNA gyrase . These enzymes are involved in the uncoiling of supercoiled DNA in bacteria. By forming a stable quinolone-DNA complex with these enzymes, trovafloxacin reversibly inhibits DNA synthesis .
Treatment of Community Acquired Pneumonia
Trovafloxacin has been used in the treatment of community-acquired pneumonia . This is a type of pneumonia contracted by a person with little contact with the healthcare system .
Treatment of Complicated Intra-Abdominal Infections
Trovafloxacin has been used in the treatment of complicated intra-abdominal infections . These are infections that extend beyond the hollow viscus of origin into the peritoneal space and are associated with either abscess formation or peritonitis .
Treatment of Complicated Skin and Skin Structure Infection
Trovafloxacin has been used in the treatment of complicated skin and skin structure infections . These are infections that involve deeper soft tissue or require significant surgical intervention .
作用机制
Target of Action
Trovafloxacin-d4 Mesylate primarily targets DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair . DNA gyrase is involved in the supercoiling of DNA, while topoisomerase IV plays a key role in partitioning the chromosomal DNA during bacterial cell division .
Mode of Action
Trovafloxacin-d4 Mesylate exerts its antibacterial activity by inhibiting the uncoiling of supercoiled DNA in various bacteria . It achieves this by blocking the activity of DNA gyrase and topoisomerase IV . This inhibition prevents the normal functioning of these enzymes, thereby disrupting DNA replication and transcription, and ultimately leading to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by Trovafloxacin-d4 Mesylate is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, Trovafloxacin-d4 Mesylate prevents the uncoiling of supercoiled DNA, which is a crucial step in DNA replication . This disruption in the DNA replication pathway leads to the cessation of bacterial growth and proliferation .
Pharmacokinetics
Trovafloxacin is metabolized by conjugation, with the role of cytochrome P450 oxidative metabolism being minimal . The major metabolites include the ester glucuronide, which appears in the urine (13% of the administered dose), and the N-acetyl metabolite, which appears in the feces and serum (9% and 2.5% of the administered dose, respectively) .
Result of Action
The result of Trovafloxacin-d4 Mesylate’s action is the inhibition of bacterial growth and proliferation . By blocking the activity of DNA gyrase and topoisomerase IV, Trovafloxacin-d4 Mesylate disrupts DNA replication and transcription, leading to bacterial cell death .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Trovafloxacin-d4 Mesylate involves the reaction of Trovafloxacin-d4 with methanesulfonic acid (mesylate) in the presence of a base.", "Starting Materials": ["Trovafloxacin-d4", "Methanesulfonic acid", "Base (e.g. sodium hydroxide, potassium hydroxide)"], "Reaction": [ "First, Trovafloxacin-d4 is dissolved in a suitable solvent (e.g. dichloromethane, chloroform)", "Next, a base is added to the solution to deprotonate the Trovafloxacin-d4", "Then, methanesulfonic acid is added dropwise to the solution while stirring at a low temperature (e.g. 0-5°C)", "The reaction mixture is allowed to stir at room temperature for a period of time (e.g. 12-24 hours)", "The resulting solid is filtered and washed with a suitable solvent (e.g. ethanol, diethyl ether)", "The solid is dried under vacuum to yield Trovafloxacin-d4 Mesylate" ] } | |
CAS 编号 |
1346601-60-2 |
分子式 |
C21H19F3N4O6S |
分子量 |
516.485 |
IUPAC 名称 |
7-[(1R,5S)-6-amino-2,2,4,4-tetradeuterio-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid |
InChI |
InChI=1S/C20H15F3N4O3.CH4O3S/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;1-5(2,3)4/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H3,(H,2,3,4)/t10-,11+,16?;/i5D2,6D2; |
InChI 键 |
DYNZICQDCVYXFW-KMPLGVCYSA-N |
SMILES |
CS(=O)(=O)O.C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F |
同义词 |
7-[(1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hex-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid-d4 Methanesulfonate; CP 99219-d4; CP 99219-27-d4; Trovafloxacin-d4 Methanesulfonate; Trovafloxacin-d4 Monomethane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,7-Methano-1h-cyclopenta[b]pyridine](/img/structure/B583960.png)
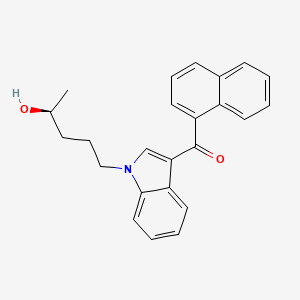
![[1'-13C]ribothymidine](/img/structure/B583962.png)

![5-Methyl-[3'-13C]uridine](/img/structure/B583966.png)
![[5'-13C]ribothymidine](/img/structure/B583967.png)
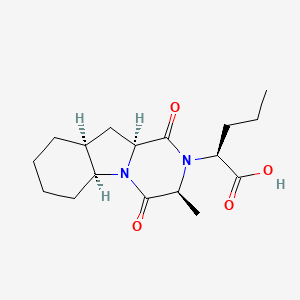
![L-[4-13C]sorbose](/img/structure/B583972.png)
